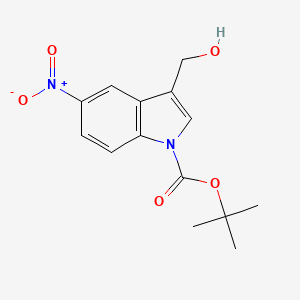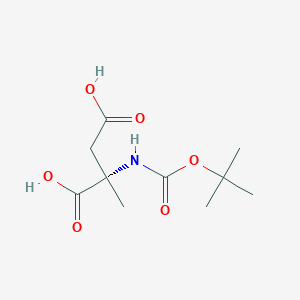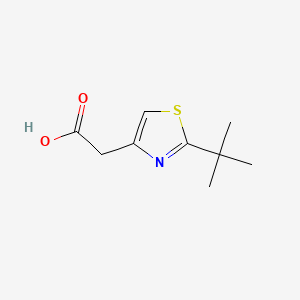
2-(2-Tert-Butyl-1,3-Thiazol-4-yl)essigsäure
Übersicht
Beschreibung
2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Derivaten
Diese Verbindung kann bei der Synthese neuer, potenziell biologisch aktiver Derivate verwendet werden. Der sterisch gehinderte Brenzkatechinrest ist über eine 2-Thioacetyl-Kovalentbrücke mit einer Reihe von sekundären Aminen, dem Pharmakophor γ-Aminobuttersäure und 2-Amino-4-Dimethylamino-1,3,5-Triazin verknüpft .
Antifungale Aktivität
Thiazol-Derivate, einschließlich derer, die aus dieser Verbindung synthetisiert werden, wurden auf ihre antifungale Aktivität untersucht .
Pharmazeutische Anwendungen
Thiazole, ihre Derivate und Isomere haben aufgrund ihrer breiten Anwendungen in verschiedenen Bereichen, wie z.B. der Pharmakologie, beträchtliche Aufmerksamkeit erlangt. Sie besitzen pharmazeutische und biologische Aktivitäten, darunter antimikrobielle, antiretrovirale, antifungale, anticancerogene, antidiabetische, entzündungshemmende, Anti-Alzheimer, antihypertensive, antioxidative und hepatoprotektive Aktivitäten .
Industrielle Anwendungen
Thiazole und ihre Derivate finden Anwendung in verschiedenen industriellen Bereichen. Sie werden bei der Herstellung von Agrochemikalien, Industriechemikalien und photographischen Sensibilisatoren verwendet .
Metabolische Markierung
Diese Verbindung kann zur metabolischen Markierung von fucosylierten Glykoproteinen in Bacteroidales-Arten verwendet werden .
Synthese anderer chemischer Verbindungen
Diese Verbindung kann auch zur Synthese anderer chemischer Verbindungen verwendet werden. So kann sie beispielsweise bei der Synthese von tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-Butyl(dimethyl)silyl]oxy}-1H-Indol-1-carboxylat verwendet werden .
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s worth noting that thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest a complex interaction with its targets leading to various changes at the molecular level.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, antimicrobial, and antitumor activities.
Pharmacokinetics
The water solubility of thiazole derivatives suggests that they may have good bioavailability.
Result of Action
The reported biological activities of thiazole derivatives suggest that this compound may have a range of effects at the molecular and cellular levels, potentially including antioxidant, analgesic, anti-inflammatory, and antitumor effects.
Action Environment
The water solubility of thiazole derivatives suggests that they may be influenced by factors such as pH and temperature.
Biochemische Analyse
Biochemical Properties
2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid may interact with proteins involved in cell signaling, modulating their function and affecting downstream biological processes .
Cellular Effects
The effects of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This compound may also affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, thiazole derivatives have been shown to inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, prolonged exposure to 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid may result in adaptive cellular responses, altering its initial effects .
Dosage Effects in Animal Models
The effects of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the biological activity of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid significantly changes at specific dosage levels .
Metabolic Pathways
2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of inflammatory mediators, reducing their production . Additionally, this compound may affect the metabolism of other biomolecules, such as lipids and carbohydrates .
Transport and Distribution
The transport and distribution of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins, facilitating its uptake and distribution . Additionally, the localization and accumulation of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid plays a crucial role in its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives have been shown to localize within the nucleus, where they can interact with transcription factors and influence gene expression . Additionally, the localization of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid within other organelles, such as mitochondria, may affect cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
2-(2-tert-butyl-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)8-10-6(5-13-8)4-7(11)12/h5H,4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJJREQRLZDBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



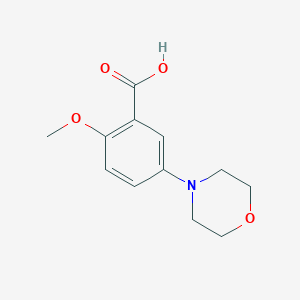
![(1,1-Dioxo-1lambda*6*-[1,2]thiazinan-2-yl)-acetic acid](/img/structure/B1451757.png)
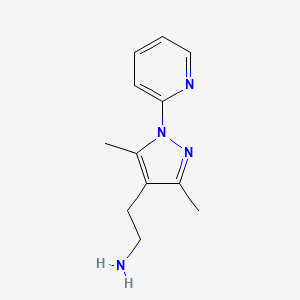
![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)

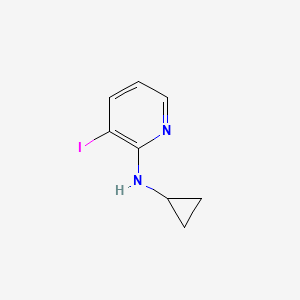
![N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline](/img/structure/B1451765.png)
![1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1451766.png)
![(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1451768.png)
![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)
![7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451773.png)
